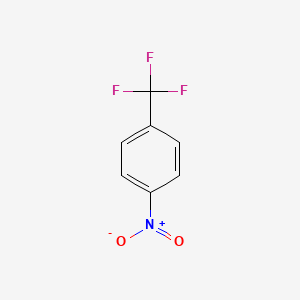
Tetrachloro Biphenol S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloro Biphenol S is a chemical compound known for its unique properties and applications in various fields It is a derivative of biphenol, characterized by the presence of four chlorine atoms attached to the biphenol structure
准备方法
Synthetic Routes and Reaction Conditions: Tetrachloro Biphenol S can be synthesized through various chemical reactions involving biphenol and chlorinating agents. One common method involves the chlorination of biphenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{Biphenol} + 4 \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieving efficient production.
化学反应分析
Types of Reactions: Tetrachloro Biphenol S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated biphenol derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophilic reagents and appropriate solvents.
Major Products Formed:
Oxidation: Quinones and chlorinated phenols.
Reduction: Less chlorinated biphenol derivatives.
Substitution: Biphenol derivatives with various functional groups.
科学研究应用
Tetrachloro Biphenol S has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Tetrachloro Biphenol S involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal functions. This interaction can lead to alterations in gene expression and cellular processes, contributing to its endocrine-disrupting effects. Additionally, this compound can interfere with oxidative stress pathways, leading to potential cytotoxic effects.
相似化合物的比较
Tetrachloro Biphenol S can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds are biphenol derivatives, but this compound has four chlorine atoms, whereas BPA has none. This compound is more resistant to degradation and has different toxicological profiles.
Bisphenol S (BPS): BPS is another biphenol derivative with a sulfone group instead of chlorine atoms. This compound exhibits different chemical reactivity and environmental persistence compared to BPS.
Bisphenol AF (BPAF): BPAF contains fluorine atoms instead of chlorine. The presence of fluorine alters its chemical properties and biological effects compared to this compound.
属性
IUPAC Name |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDJTJGFHTVGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308190 |
Source


|
| Record name | NSC202669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30609-79-1 |
Source


|
| Record name | NSC202669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC202669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)






![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)



